molecular formula C9H11BrN2 B13554123 1-(6-Bromopyridin-2-yl)cyclobutanamine

1-(6-Bromopyridin-2-yl)cyclobutanamine

Cat. No.: B13554123
M. Wt: 227.10 g/mol
InChI Key: INABNGYGXWYYHU-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)cyclobutanamine is a chemical compound with the molecular formula C9H11BrN2 It is a derivative of pyridine and cyclobutanamine, featuring a bromine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutanamine typically involves the bromination of pyridine derivatives followed by cyclobutanamine formation. One common method includes the reaction of 2-aminopyridine with bromoketones under controlled conditions. The reaction is carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, it has been shown to induce mitochondrial depolarization, elevate intracellular reactive oxygen species (ROS) levels, and inhibit thioredoxin reductase (TrxR) activity . These actions lead to the activation of apoptotic pathways, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromopyridin-2-yl)cyclobutanamine is unique due to its specific substitution pattern and the presence of a cyclobutane ring

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11BrN2/c10-8-4-1-3-7(12-8)9(11)5-2-6-9/h1,3-4H,2,5-6,11H2

InChI Key

INABNGYGXWYYHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC(=CC=C2)Br)N

Origin of Product

United States

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